molecular formula C19H21NO12 B12821840 methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate

Cat. No.: B12821840
M. Wt: 455.4 g/mol
InChI Key: CTOASCJVNQFYNH-RXYDEIHYSA-N
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Description

Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate is a complex organic compound that belongs to the class of oxane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a suitable oxane derivative and 2-nitrophenol.

    Acetylation: The oxane derivative undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetoxy groups.

    Esterification: The carboxylate group is introduced through an esterification reaction with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Substitution: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, where 2-nitrophenol reacts with the acetylated oxane derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydrolysis: Yields the corresponding hydroxylated oxane derivative.

    Reduction: Produces the amino-substituted oxane derivative.

    Substitution: Results in various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-aminophenoxy)oxane-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-hydroxyphenoxy)oxane-2-carboxylate: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenoxy group in methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate imparts unique chemical properties, such as increased reactivity in reduction and substitution reactions, compared to its analogs with different substituents.

Properties

Molecular Formula

C19H21NO12

Molecular Weight

455.4 g/mol

IUPAC Name

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate

InChI

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m1/s1

InChI Key

CTOASCJVNQFYNH-RXYDEIHYSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C

Origin of Product

United States

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